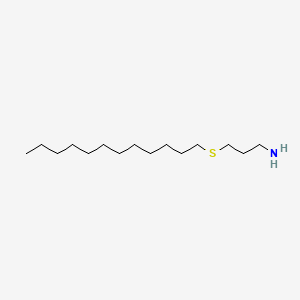
Benzene, 1,4-dibromo-2,5-dichloro-3,6-bis(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,4-dibromo-2,5-dichloro-3,6-bis(phenylthio)- is a complex aromatic compound characterized by the presence of bromine, chlorine, and phenylthio groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,4-dibromo-2,5-dichloro-3,6-bis(phenylthio)- typically involves multiple steps, starting with the functionalization of a benzene ring. The process may include:
Bromination: Introduction of bromine atoms at the 1 and 4 positions of the benzene ring using bromine (Br2) in the presence of a catalyst such as iron (Fe).
Chlorination: Introduction of chlorine atoms at the 2 and 5 positions using chlorine (Cl2) under similar catalytic conditions.
Thioether Formation: Introduction of phenylthio groups at the 3 and 6 positions through a nucleophilic substitution reaction using thiophenol (C6H5SH) and a suitable base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,4-dibromo-2,5-dichloro-3,6-bis(phenylthio)- can undergo various chemical reactions, including:
Oxidation: The phenylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The bromine and chlorine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alkoxides, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dehalogenated benzene derivatives
Substitution: Aminated or alkoxylated benzene derivatives
Scientific Research Applications
Benzene, 1,4-dibromo-2,5-dichloro-3,6-bis(phenylthio)- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1,4-dibromo-2,5-dichloro-3,6-bis(phenylthio)- involves its interaction with molecular targets through its functional groups. The phenylthio groups can engage in π-π interactions with aromatic systems, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to various targets.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,4-dibromo-2,5-dichloro-3,6-dimethyl-: Similar structure but with methyl groups instead of phenylthio groups.
Benzene, 1,4-dibromo-2,5-dichloro-3,6-difluoro-: Similar structure but with fluorine atoms instead of phenylthio groups.
Benzene, 1,4-dibromo-2,5-dichloro-3,6-dimethoxy-: Similar structure but with methoxy groups instead of phenylthio groups.
Uniqueness
The presence of phenylthio groups in Benzene, 1,4-dibromo-2,5-dichloro-3,6-bis(phenylthio)- imparts unique electronic and steric properties, making it distinct from other similar compounds
Properties
CAS No. |
89244-54-2 |
|---|---|
Molecular Formula |
C18H10Br2Cl2S2 |
Molecular Weight |
521.1 g/mol |
IUPAC Name |
1,4-dibromo-2,5-dichloro-3,6-bis(phenylsulfanyl)benzene |
InChI |
InChI=1S/C18H10Br2Cl2S2/c19-13-16(22)18(24-12-9-5-2-6-10-12)14(20)15(21)17(13)23-11-7-3-1-4-8-11/h1-10H |
InChI Key |
RHGOTQIGBRSNFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C(=C(C(=C2Br)Cl)SC3=CC=CC=C3)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-4-piperidinone 5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-ylhydrazone](/img/structure/B11966534.png)

![Benzamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B11966542.png)
![methyl N-[5-methoxy-2-({4-methoxy-2-[(methoxycarbonyl)amino]phenyl}diselanyl)phenyl]carbamate](/img/structure/B11966543.png)


![allyl (2E)-2-(4-ethoxy-3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966565.png)


![4-{[(E)-anthracen-9-ylmethylidene]amino}-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966594.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11966605.png)
![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966610.png)


